molecular formula C12H23NO3 B11818171 (S)-tert-butyl 3-isopropoxypyrrolidine-1-carboxylate

(S)-tert-butyl 3-isopropoxypyrrolidine-1-carboxylate

Cat. No.: B11818171
M. Wt: 229.32 g/mol
InChI Key: DWOZQGAGIUWJHN-JTQLQIEISA-N
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Description

(S)-tert-butyl 3-isopropoxypyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. The (S)-configuration indicates that the compound is the enantiomer with a specific three-dimensional arrangement of atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl 3-isopropoxypyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.

    Introduction of the Isopropoxy Group: This step involves the substitution of a suitable leaving group with an isopropoxy group using reagents like isopropyl alcohol and a base.

    Protection of the Amino Group: The amino group is protected using tert-butyl chloroformate to form the tert-butyl carbamate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl 3-isopropoxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.

    Substitution: The isopropoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may yield primary or secondary amines.

Scientific Research Applications

(S)-tert-butyl 3-isopropoxypyrrolidine-1-carboxylate has various applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-tert-butyl 3-isopropoxypyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    ®-tert-butyl 3-isopropoxypyrrolidine-1-carboxylate: The enantiomer of the compound with a different three-dimensional arrangement.

    tert-butyl 3-methoxypyrrolidine-1-carboxylate: A similar compound with a methoxy group instead of an isopropoxy group.

    tert-butyl 3-ethoxypyrrolidine-1-carboxylate: A similar compound with an ethoxy group instead of an isopropoxy group.

Uniqueness

(S)-tert-butyl 3-isopropoxypyrrolidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which can influence its reactivity and interactions with other molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution processes.

Properties

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

IUPAC Name

tert-butyl (3S)-3-propan-2-yloxypyrrolidine-1-carboxylate

InChI

InChI=1S/C12H23NO3/c1-9(2)15-10-6-7-13(8-10)11(14)16-12(3,4)5/h9-10H,6-8H2,1-5H3/t10-/m0/s1

InChI Key

DWOZQGAGIUWJHN-JTQLQIEISA-N

Isomeric SMILES

CC(C)O[C@H]1CCN(C1)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)OC1CCN(C1)C(=O)OC(C)(C)C

Origin of Product

United States

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